Cas no 896045-22-0 (N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide)

N-Cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide is a synthetic organic compound featuring a pyridazine core functionalized with a thioether-linked acetamide moiety and a 4-ethylphenyl substituent. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active molecules. The cyclohexyl and ethylphenyl groups may enhance lipophilicity, influencing bioavailability or binding affinity in target applications. The compound's sulfanylacetamide linkage offers reactivity for further derivatization, making it a versatile building block in medicinal chemistry. Its well-defined structure allows for precise modification, supporting research in structure-activity relationship studies. Handling requires standard laboratory precautions due to its organic nature.
N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide structure
896045-22-0 structure
Product Name:N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide
CAS No:896045-22-0
MF:C20H25N3OS
MW:355.497003316879
CID:6236069
PubChem ID:7206096
Update Time:2025-05-23

N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide
    • 896045-22-0
    • AKOS024618433
    • N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
    • N-cyclohexyl-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
    • F1899-0954
    • N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
    • Inchi: 1S/C20H25N3OS/c1-2-15-8-10-16(11-9-15)18-12-13-20(23-22-18)25-14-19(24)21-17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,21,24)
    • InChI Key: JOMAXFSDARIAFG-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC(=CC=2)CC)N=N1)CC(NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 355.17183360g/mol
  • Monoisotopic Mass: 355.17183360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 80.2Ų

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Additional information on N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide

Comprehensive Overview of N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 896045-22-0)

N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide, identified by its CAS No. 896045-22-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a pyridazine core, a sulfanyl linker, and an acetamide moiety, making it a versatile intermediate for drug discovery and material science applications. Its structural complexity and functional diversity align with current trends in small-molecule therapeutics and precision agriculture, addressing growing demands for targeted bioactive agents.

The compound's pyridazine ring is a notable pharmacophore, often associated with anti-inflammatory and antimicrobial properties. Researchers have explored derivatives of N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide for potential applications in kinase inhibition and enzyme modulation, reflecting the broader industry focus on personalized medicine. Recent studies highlight its relevance in cancer research, where similar structures are investigated for their ability to disrupt signaling pathways. This aligns with frequent search queries like "pyridazine-based drugs 2024" and "acetamide derivatives in oncology", underscoring its scientific relevance.

From a synthetic chemistry perspective, the sulfanyl bridge in CAS 896045-22-0 offers stability while enabling further functionalization—a critical feature for high-throughput screening libraries. Its cyclohexyl group enhances lipophilicity, a property frequently optimized in CNS drug development, as evidenced by trending searches such as "blood-brain barrier penetration strategies". The compound's 4-ethylphenyl substituent further contributes to steric tuning, a hot topic in computational chemistry forums discussing molecular docking accuracy.

Industrial applications of N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide extend to crop protection, where its structural motifs resemble those in modern herbicide safeners. With increasing global interest in sustainable agriculture (a top-searched term in 2024), researchers are examining how such compounds can reduce pesticide loads while maintaining efficacy. The ethylphenyl-pyridazine segment shows promise in plant systemic acquired resistance (SAR) induction—another frequently queried topic in agriscience databases.

Analytical characterization of 896045-22-0 typically involves HPLC-MS and NMR spectroscopy, techniques dominating search trends like "compound purity verification methods". Its synthetic route often employs Pd-catalyzed cross-coupling reactions, reflecting the pharmaceutical industry's shift toward atom-efficient synthesis. These aspects resonate with laboratory professionals searching for "scalable heterocycle synthesis" or "green chemistry approaches"—keywords with substantial monthly search volumes.

Regulatory considerations for CAS 896045-22-0 emphasize its classification as a non-hazardous research chemical under standard handling conditions. Safety data sheets recommend standard organic laboratory precautions, aligning with occupational health searches such as "benchtop chemical exposure limits". Storage stability studies indicate optimal preservation in argon-atmosphere containers—a detail frequently sought in chemical inventory management discussions.

Future research directions for this compound may explore its bioconjugation potential (a rising topic in ADC drug development) or its utility in metal-organic frameworks (MOFs) for catalytic applications. Such possibilities correlate with emerging search patterns like "hybrid organic-inorganic materials" and "drug-delivery scaffolds", positioning N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide as a compound bridging multiple scientific frontiers.

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